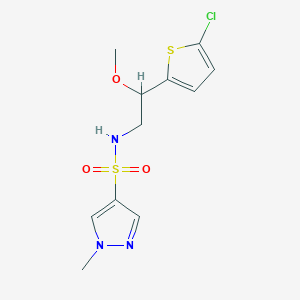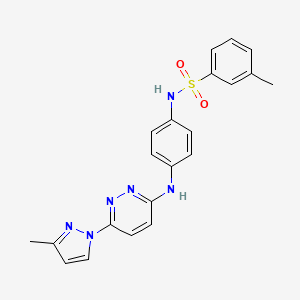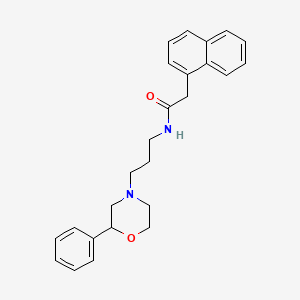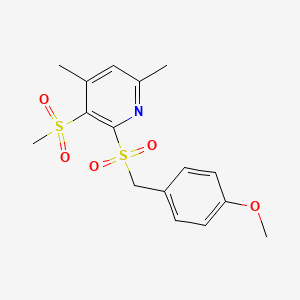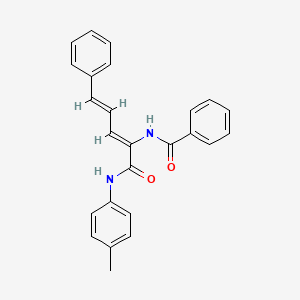
N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties and Mechanisms
A notable application of N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide and its derivatives is in the field of oncology, where these compounds have shown promise as anticancer agents. The design, synthesis, and biological evaluation of related compounds have led to the identification of small molecule inhibitors targeting histone deacetylase (HDAC), which play a crucial role in the regulation of gene expression and are implicated in cancer development. Such inhibitors block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity in vivo and potential for clinical application as anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antifungal Activities
Another area of research involves the synthesis of benzamide derivatives for their antimicrobial and antifungal activities. Studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in addressing microbial resistance and treating infectious diseases. The structural modifications and synthesis under specific conditions, such as solvent-free microwave irradiations, have been explored to enhance these biological activities and yield high-reactivity compounds with promising applications in medicinal chemistry (Ighilahriz-Boubchir et al., 2017).
Synthesis and Characterization of Polymers
The compound and its derivatives also find applications in the synthesis and characterization of polymers, specifically aromatic polyamides. Research in this area has focused on chain-growth polycondensation methods to produce polymers with defined molecular weights and low polydispersity. These polymers exhibit unique properties and potential for creating advanced materials with applications in nanotechnology, biomedical engineering, and the development of high-performance fibers (Yokozawa et al., 2002).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of this compound and related compounds is crucial for their development as therapeutic agents. Studies have investigated their metabolic pathways in humans, identifying the main metabolites and the metabolic stability of these compounds. Such research is essential for assessing the safety, efficacy, and optimal dosing of potential drugs derived from these compounds (Gong et al., 2010).
Propriétés
IUPAC Name |
N-[(2Z,4E)-1-(4-methylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-19-15-17-22(18-16-19)26-25(29)23(14-8-11-20-9-4-2-5-10-20)27-24(28)21-12-6-3-7-13-21/h2-18H,1H3,(H,26,29)(H,27,28)/b11-8+,23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNXFGGJSWAGN-LABNAMAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
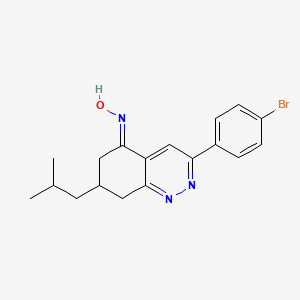
![2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2468956.png)
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)


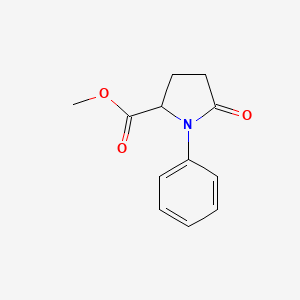
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2468961.png)

